crystallographic data for methyl 4-propyl-1H-pyrrole-3-carboxylate
crystallographic data for methyl 4-propyl-1H-pyrrole-3-carboxylate
Crystallographic Data and Structural Analysis of Methyl 4-Propyl-1H-Pyrrole-3-Carboxylate: A Technical Guide for Drug Development
Executive Summary & Chemical Context
Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS: 158957-52-9) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including proton pump inhibitors, and complex macrocycles such as porphycenes[1][2]. For drug development professionals and structural chemists, understanding the solid-state behavior of this intermediate is paramount. The spatial orientation of the flexible C4-propyl chain and the coplanarity of the C3-ester group dictate the molecule's reactivity profile and its packing thermodynamics during bulk scale-up.
This whitepaper provides an authoritative guide to the crystallographic profiling, single-crystal X-ray diffraction (SCXRD) methodology, and supramolecular architecture of methyl 4-propyl-1H-pyrrole-3-carboxylate and its structural analogs.
Predictive Crystallographic Profiling
Due to the inherent flexibility of the propyl substituent, methyl 4-propyl-1H-pyrrole-3-carboxylate presents unique crystallographic challenges. The pyrrole core itself maintains strict sp2 planarity, but the ester and alkyl appendages are subject to rotational freedom[3]. Based on high-resolution SCXRD data from closely related substituted pyrrole-3-carboxylates, we can establish a robust comparative structural profile[4].
Table 1: Comparative Crystallographic Parameters for Pyrrole-3-Carboxylate Derivatives
| Crystallographic Parameter | Target: Methyl 4-propyl-1H-pyrrole-3-carboxylate | Reference Analog: Ethyl 4-(2-chloroquinolin-3-yl)-1-phenyl-1H-pyrrole-3-carboxylate[3] |
| Chemical Formula | C9H13NO2 | C22H17ClN2O2 |
| Molecular Weight | 167.21 g/mol | 376.83 g/mol |
| Expected Crystal System | Monoclinic or Triclinic | Monoclinic |
| Expected Space Group | P21/c or P1ˉ | P21/c |
| Pyrrole Ring Planarity (RMSD) | < 0.02 Å | 0.022 Å |
| Ester Torsion Angle | ~0° - 15° (Conjugation favored) | 9.2° |
| Primary Supramolecular Synthon | N-H···O=C (Dimerization) | C-H···O (Due to N-phenyl substitution) |
| Optimal Data Collection Temp. | 100 K (To freeze propyl disorder) | 296 K |
Experimental Methodology: Self-Validating SCXRD Protocol
To accurately resolve the structure of methyl 4-propyl-1H-pyrrole-3-carboxylate, a rigorous, self-validating SCXRD workflow must be employed. The following protocol details the mechanistic reasoning (causality) behind each experimental choice to ensure absolute data integrity[2][4].
Step 1: Controlled Crystal Growth
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Action: Dissolve 50 mg of the compound in a minimal volume of ethyl acetate. Slowly diffuse hexane (antisolvent) into the solution in a sealed vapor-diffusion chamber at 4 °C.
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Causality: The polar N-H and ester groups require a moderately polar solvent (ethyl acetate) for dissolution. The slow diffusion of non-polar hexane gradually lowers the solubility, driving controlled supersaturation. The low temperature slows nucleation kinetics, favoring the growth of highly ordered, macroscopic single crystals rather than microcrystalline powder.
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Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Uniform extinction upon rotation confirms the presence of a single crystal domain, validating the growth protocol.
Step 2: Cryogenic Mounting and Data Collection
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Action: Harvest a crystal (approx. 0.15 × 0.10 × 0.05 mm), coat it in perfluoropolyether oil, mount it on a MiTeGen cryoloop, and immediately flash-cool to 100 K under a liquid nitrogen stream. Irradiate using a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα microfocus source.
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Causality: The perfluoropolyether oil displaces mother liquor, preventing the crystal from cracking due to solvent evaporation. Flash-cooling to 100 K is strictly required to minimize the Debye-Waller factors (thermal atomic vibrations). If collected at room temperature, the flexible C4-propyl chain will exhibit severe positional disorder, smearing the electron density map.
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Validation Checkpoint: Index the initial diffraction frames. A successful unit cell determination with >95% of reflections indexed validates the crystal's internal long-range order.
Step 3: Data Reduction and Absorption Correction
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Action: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).
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Causality: X-rays are absorbed differently depending on the path length through the irregular crystal shape. Multi-scan correction normalizes these intensities, ensuring the structure factor amplitudes ( ∣Fobs∣ ) accurately reflect the electron density.
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Validation Checkpoint: The internal agreement factor ( Rint ) must be <0.05 . A low Rint mathematically validates the symmetry assignment and the efficacy of the absorption correction.
Step 4: Structure Solution and Refinement
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Action: Solve the phase problem using dual-space direct methods (SHELXT) and refine the model via full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Causality: Refining on F2 utilizes all collected data, including weak reflections (where I<2σ(I) ), preventing statistical bias and providing a highly accurate model of the molecular geometry.
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Validation Checkpoint: The final structural model is validated when the Goodness-of-Fit (GoF) approaches 1.0, the final R1 factor is <0.05 , and the maximum residual electron density peak is <0.5 e/ų.
Caption: Workflow for Single-Crystal X-Ray Diffraction of Pyrrole Derivatives.
Supramolecular Architecture & Packing Motifs
The solid-state packing of methyl 4-propyl-1H-pyrrole-3-carboxylate is governed by two primary intermolecular forces: hydrogen bonding and π−π stacking[2][3].
Hydrogen Bonding Networks: Unlike N-substituted pyrroles, the 1H-pyrrole core possesses a strong hydrogen bond donor (N-H). The adjacent methyl carboxylate group acts as a potent hydrogen bond acceptor (C=O). In the crystal lattice, these molecules typically self-assemble into centrosymmetric dimers via reciprocal N-H···O=C interactions. This robust supramolecular synthon is a defining feature of pyrrole-3-carboxylates and dictates the bulk powder properties (e.g., melting point and solubility).
π−π Stacking: The planar nature of the pyrrole ring facilitates face-to-face π−π stacking interactions. The interplanar distance between adjacent pyrrole rings is typically measured at ~3.4 to 3.5 Å[2]. The C4-propyl chains generally orient themselves to fill the hydrophobic voids between these stacked columns, minimizing steric clashes while maximizing van der Waals contacts.
Caption: Supramolecular interaction network showing hydrogen bonding and pi-stacking.
References
- Title: methyl 4-propyl-1H-pyrrole-3-carboxylate 158957-52-9 wiki Source: Guidechem URL
- Title: 3,6,13,16-Tetrapropylporphycene: Rational Synthesis, Complexation, and Halogenation Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles Source: Benchchem URL
- Title: Ethyl 4-(2-chloroquinolin-3-yl)
